Product packaging for 3-(3,5-Dimethylphenyl)piperidine(Cat. No.:)

3-(3,5-Dimethylphenyl)piperidine

Cat. No.: B10842316
M. Wt: 189.30 g/mol
InChI Key: KCTMOZHTZAFYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,5-Dimethylphenyl)piperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . This piperidine derivative serves as a critical building block and pharmacophore in the synthesis and development of novel receptor ligands. Scientific studies have demonstrated that N-n-propyl-substituted analogues of this compound exhibit a high affinity and notable selectivity for the D4 dopamine receptor (D4-DAR) subtype in the bovine retina . This makes it a valuable chemical tool for researchers investigating the function and pharmacology of specific dopamine receptor families, which are relevant to understanding various neurological pathways and disorders. The structural motif of the dimethylphenylpiperidine is also explored in other therapeutic areas. Related compounds featuring similar 3,3-dimethyl substituted N-aryl piperidine scaffolds have been characterized as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a promising target for the development of new anti-inflammatory agents . Furthermore, its core structure is frequently utilized in pharmaceutical synthesis to improve the pharmacokinetic profiles, enhance target selectivity, and increase the metabolic stability of drug candidates . As a versatile intermediate, this compound is for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B10842316 3-(3,5-Dimethylphenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14-9-12/h6-8,12,14H,3-5,9H2,1-2H3

InChI Key

KCTMOZHTZAFYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCNC2)C

Origin of Product

United States

Synthetic Methodologies for 3 3,5 Dimethylphenyl Piperidine and Its Core Structure

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic endeavors. Various methodologies have been developed to achieve this, each with its own advantages and substrate scope. These strategies can be broadly categorized into cyclization reactions, reductive amination approaches, and multicomponent reactions.

Cyclization Reactions

Intramolecular cyclization is a powerful tool for the formation of the piperidine ring. nih.gov These reactions typically involve the formation of a carbon-nitrogen bond within a linear precursor, leading to the desired heterocyclic system. A variety of methods fall under this category, including:

Radical Cyclization: This approach utilizes radical intermediates to initiate ring closure. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines. nih.gov

Oxidative Amination: Gold(I) or palladium catalysts can mediate the oxidative amination of non-activated alkenes, leading to substituted piperidines through the formation of an N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Electroreductive Cyclization: This electrochemical method involves the cyclization of an imine with a terminal dihaloalkane. The reaction proceeds through the reduction of the imine at the cathode, followed by nucleophilic attack and subsequent ring closure. beilstein-journals.orgnih.gov This method offers a greener alternative to some traditional techniques that may require harsh reagents. beilstein-journals.org

Reductive Amination Approaches

Reductive amination is a widely employed and versatile method for synthesizing piperidines. pearson.com This two-step process, often performed in a single pot, involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.comresearchgate.net For the synthesis of 3-arylpiperidines, this can involve the reaction of an appropriately substituted dicarbonyl compound or a keto-aldehyde with an amine, followed by cyclization and reduction.

A notable variation is the reductive transamination of pyridinium (B92312) salts. In this rhodium-catalyzed process, a pyridinium salt is reduced to a dihydropyridine (B1217469) intermediate, which is then intercepted by water and an external amine, ultimately leading to the formation of an N-aryl piperidine. nih.govacs.org

Multicomponent Reactions Incorporating the Piperidine Nucleus

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted piperidines from three or more starting materials in a single operation. tandfonline.comthieme-connect.comnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. rsc.org

One example involves a four-component reaction utilizing an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to construct highly substituted piperidones. thieme-connect.com Another MCR strategy for synthesizing piperidine derivatives involves the Yb(OTf)3/AgOTf co-catalyzed reaction of dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, which proceeds through a domino sequence of Mannich reaction, Hoffmann elimination, and subsequent cyclization. tandfonline.com

Introduction of the 3,5-Dimethylphenyl Substituent

The introduction of the 3,5-dimethylphenyl group onto the piperidine ring is a critical step in the synthesis of the target compound. Cross-coupling reactions are the premier methods for achieving this transformation, offering high efficiency and functional group tolerance.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) Utilizing Aryl Halides and Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.netharvard.edu This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. harvard.edu

In the context of synthesizing 3-(3,5-dimethylphenyl)piperidine, this would involve the coupling of a piperidine derivative bearing a leaving group (such as a halide or triflate) at the 3-position with 3,5-dimethylphenylboronic acid or its corresponding ester. researchgate.net Alternatively, a 3-borylated piperidine derivative could be coupled with a 3,5-dimethyl-substituted aryl halide.

Palladium catalysts are central to the success of Suzuki-Miyaura reactions. nih.gov A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). harvard.edu The choice of ligand is often crucial for achieving high yields and selectivity, with bulky, electron-rich phosphines being particularly effective for coupling challenging substrates like aryl chlorides. harvard.edu

Recent advancements have also led to the development of ligand-free Suzuki reactions, which offer a simpler and more environmentally friendly approach. nih.gov For instance, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed in an aqueous phase. nih.gov

The general mechanism of the palladium-catalyzed Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. harvard.edu

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex. harvard.edu

Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the palladium(0) catalyst and forming the desired biaryl product. harvard.edu

The synthesis of 3-arylpiperidines has been achieved through the palladium-catalyzed arylation of endocyclic 1-azaallyl anions, which are generated in situ from 2-aryl-1-piperideines. nih.gov This method provides a concise route to unprotected cis-2,3-diarylpiperidines.

Reactants Catalyst/Reagents Product Key Features Reference
Aryl Halide, Arylboronic AcidPd(OAc)2, Na2CO3, H2O/DMF3,5-dichloro-2-arylpyridinesLigand-free, aqueous media nih.gov
2-Aryl-1-piperideine, Aryl HalidePalladium catalyst, Chiral phosphine (B1218219) ligandUnprotected enantioenriched cis-2,3-diarylpiperidinesAsymmetric synthesis nih.gov
Vinyl Triflate, Bis(pinacolato)diboronPdCl2(dppf), K2CO3Keto boronateSynthesis of a boronate for subsequent coupling researchgate.net
Bicyclic vinyl boronate, Aryl Bromides/TriflatesPd catalyst3-Aryl-8-azabicyclo[3.2.1]oct-2-enesCoupling of a pre-formed boronate researchgate.net

Grignard Reagent Mediated Reactions

The construction of the 3-arylpiperidine scaffold, central to this compound, can be effectively achieved using Grignard reagents. This synthetic approach typically involves the nucleophilic addition of a 3,5-dimethylphenylmagnesium halide to a piperidine-based electrophile. A viable strategy includes the reaction of this Grignard reagent with an N-protected piperidone, followed by dehydration and reduction steps.

Another pathway involves the conjugate addition of the Grignard reagent to a suitable α,β-unsaturated piperideine system. The success of these reactions hinges on careful control of reaction conditions to favor the desired 1,4-addition over direct 1,2-addition and to manage the regioselectivity of the process. For instance, the addition of a phenyl Grignard reagent to an allyl imine derived from D-mannitol has been shown to proceed with high diastereoselectivity, a principle applicable to the synthesis of substituted piperidines. researchgate.net Similarly, the reaction of Grignard reagents with chiral 1,3-oxazolidines derived from amino alcohols serves as a key step in the enantioselective synthesis of piperidine alkaloids, demonstrating the utility of this method for creating chiral centers. clockss.org

Stereoselective Synthesis of this compound Enantiomers

Given that the biological effects of chiral compounds like this compound are often enantiomer-specific, methods for producing single enantiomers are of great importance.

Chiral Auxiliary Approaches

Chiral auxiliaries are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.comtcichemicals.com For the synthesis of an enantiomerically enriched this compound, a chiral auxiliary can be attached to the piperidine precursor. researchgate.net For example, an auxiliary can be bonded to the nitrogen atom, thereby guiding the stereoselective introduction of the 3,5-dimethylphenyl group. researchgate.net After the desired stereocenter at the C-3 position is established, the auxiliary is cleaved to yield the final product with high enantiomeric purity. numberanalytics.com This strategy has been effectively used in various complex syntheses, such as in asymmetric alkylations and aldol (B89426) reactions to create valuable chiral building blocks. researchgate.net

Asymmetric Catalysis

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov A key strategy for synthesizing chiral this compound is the asymmetric hydrogenation of a corresponding N-substituted 3-(3,5-dimethylphenyl)pyridinium salt or a tetrahydropyridine (B1245486) intermediate. acs.orgnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been reported to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.orgnih.govacs.org This method offers a versatile and highly regio- and enantioselective pathway to a variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cntmc.edu

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This method leverages the stereoselectivity of enzymes, such as lipases, which catalyze reactions on only one enantiomer. whiterose.ac.uk For a racemic mixture of this compound, an enzyme could be used to selectively acylate one enantiomer, which would then allow for separation from the unreacted enantiomer. nih.govwhiterose.ac.uk Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also been developed. For example, a one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines with high enantioselectivity. acs.org

General Synthetic Protocols and Reaction Conditions

Solvent Systems and Temperature Optimization

The choice of solvent and the reaction temperature are critical factors that can significantly impact the outcome of the synthesis. researchgate.netresearchgate.net

Solvent Systems: For Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices as they effectively solvate and stabilize the Grignard reagent. clockss.org In asymmetric hydrogenation reactions, the choice of solvent can influence both the activity and selectivity of the catalyst. Solvents such as toluene, methanol (B129727), and water have been used in rhodium-catalyzed cross-coupling reactions to form 3-arylpiperidine precursors. organic-chemistry.org The polarity of the solvent can also affect product isolation; for instance, in some syntheses, the product precipitates from the reaction mixture, simplifying purification. researchgate.net

Temperature Optimization: Temperature control is crucial for managing reaction rates and selectivities. Grignard reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) to control their exothermic nature and improve selectivity. organic-chemistry.org Asymmetric catalytic reactions may require specific temperature ranges to achieve optimal performance. For example, rhodium-catalyzed cross-coupling reactions to form tetrahydropyridine precursors have been conducted at elevated temperatures, such as 70 °C, to ensure efficient conversion. organic-chemistry.org In contrast, some epimerization reactions using potassium tert-butoxide are performed at very low temperatures (-78 °C) to control the thermodynamic equilibrium between diastereomers. nih.gov

The following table provides a summary of typical conditions for relevant reaction types.

Reaction TypeTypical SolventsTypical Temperature Range (°C)Key Considerations
Grignard Reaction Diethyl ether, Tetrahydrofuran (THF)-78 to refluxControl of exothermicity, solvent stabilization of reagent.
Asymmetric Hydrogenation Toluene, Methanol, Water, DichloromethaneRoom Temperature to 80Catalyst solubility and activity, enantioselectivity. organic-chemistry.org
Enzymatic Resolution Toluene, Hexane (B92381), tert-Butyl methyl ether25 to 50Enzyme stability and activity, substrate solubility.
Epimerization Tetrahydrofuran (THF)-78 to Room TemperatureThermodynamic vs. kinetic control. nih.gov

Catalyst Systems and Ligand Effects

The synthesis of 3-arylpiperidines, including this compound, is heavily reliant on advanced catalytic systems. The choice of catalyst and associated ligands is paramount as it dictates the efficiency, regioselectivity, and stereoselectivity of the synthetic route. The primary methods involve the hydrogenation of a corresponding pyridine (B92270) precursor or the cross-coupling of a pre-formed piperidine ring with an aryl group.

Hydrogenation Catalysts: The most direct route to the piperidine core is the catalytic hydrogenation of a pyridine ring. For the synthesis of 3,5-dimethylpiperidine, a close structural analog, various catalyst systems have proven effective and are applicable to its 3-aryl derivatives. Ruthenium (Ru) catalysts are frequently employed for this transformation. For instance, the hydrogenation of 3,5-dimethylpyridine (B147111) has been successfully achieved using ruthenium on carbon (Ru/C) or ruthenium on alumina (B75360) (Ru/Al2O3). researchgate.netgoogle.com One patented method describes the hydrogenation of a 1,3,5-trimethylpyridinium quaternary ammonium (B1175870) salt using a 2% ruthenium on carbon catalyst in methanol. patsnap.com The reaction proceeds at elevated temperatures (170°C) and hydrogen pressures (up to 5.5 MPa), yielding 1,3,5-trimethylpiperidine, which can be a precursor to the target molecule. patsnap.com Another approach utilizes a composite catalyst containing ruthenium carbon, nickel powder, and metal acetates to hydrogenate 3,5-dimethylpyridine, highlighting the tunability of these systems. google.com

Palladium on carbon (Pd/C) is another standard catalyst for the hydrogenation of the pyridine or partially hydrogenated tetrahydropyridine intermediates. tmc.edunih.gov This catalyst is often used in the final reduction step after a C-C bond-forming reaction. tmc.edunih.gov Rhodium (Rh) catalysts, particularly on carbon supports, have also been demonstrated to be effective for the hydrogenation of nitrogen-containing aromatic compounds, sometimes under milder, electrocatalytic conditions at ambient temperature and pressure. nih.govchemrxiv.org

Cross-Coupling Catalysts and Ligand Effects: Palladium- and Rhodium-catalyzed cross-coupling reactions are instrumental in forming the crucial carbon-carbon bond between the piperidine and dimethylphenyl moieties. In these reactions, ligands play a critical role in controlling the outcome.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful tools. The choice of phosphine ligand is essential for achieving high yields and selectivity. For the arylation of piperidines, electron-rich, bulky monophosphine ligands, often referred to as Buchwald ligands [e.g., 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl], have been shown to be highly effective for coupling with aryl bromides and chlorides. sci-hub.st The use of specific biarylphosphine ligands can control the position of arylation (e.g., β versus α). acs.org For example, flexible biarylphosphines tend to favor the formation of 3-arylpiperidines. acs.org Other bidentate phosphine ligands like Xantphos and BINAP have been used, though their efficiency can be highly dependent on the specific substrates. sci-hub.st

Rhodium-catalyzed asymmetric reactions have emerged as a sophisticated method for producing enantioenriched 3-substituted piperidines. tmc.eduorganic-chemistry.org In a key strategy, a Rh-catalyzed asymmetric reductive Heck reaction is performed on a dihydropyridine intermediate with an arylboronic acid. tmc.edunih.gov The enantioselectivity of this transformation is governed by the chiral ligand. Ligands such as (S)-SEGPHOS, when paired with a rhodium precursor like [Rh(cod)OH]₂, have been shown to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.org The resulting tetrahydropyridine is then hydrogenated in a subsequent step, often with Pd/C, to yield the final chiral piperidine. tmc.edunih.gov

Table 1: Catalyst Systems and Ligands in 3-Arylpiperidine Synthesis

Reaction Type Catalyst Precursor Ligand Target Transformation Reference
Hydrogenation Ruthenium on Carbon (Ru/C) N/A Hydrogenation of dimethylpyridine precursor researchgate.netpatsnap.com
Hydrogenation Ruthenium on Alumina (Ru/Al₂O₃) N/A Hydrogenation of 3,5-dimethylpyridine google.com
Hydrogenation Palladium on Carbon (Pd/C) N/A Hydrogenation of tetrahydropyridine intermediate tmc.edunih.gov
C-C Cross-Coupling [Rh(cod)OH]₂ (S)-SEGPHOS Asymmetric reductive Heck reaction organic-chemistry.org
C-N Cross-Coupling Palladium(0) Buchwald Ligands Arylation of piperidine core sci-hub.st
C-C Cross-Coupling Palladium(0) Biarylphosphines Regioselective C-H arylation acs.org

Work-up and Purification Strategies

The isolation and purification of this compound from the reaction mixture is a critical final stage of the synthesis, requiring systematic work-up and purification procedures to obtain the compound in high purity. The specific strategy depends on the synthetic route employed, particularly the nature of the catalyst and reagents.

Work-up Procedures: Following a catalytic hydrogenation or cross-coupling reaction, the first step in the work-up is typically the removal of the solid catalyst. This is almost universally achieved by filtering the reaction mixture through a pad of a filter aid, such as Celite or silica (B1680970) gel. patsnap.comorganic-chemistry.org For instance, after a rhodium-catalyzed cross-coupling, the reaction mixture is cooled, diluted with a solvent like diethyl ether, and passed through a plug of silica. organic-chemistry.org Similarly, after a hydrogenation using a ruthenium-carbon catalyst, the catalyst is simply filtered off. patsnap.com

The subsequent steps involve liquid-liquid extraction to separate the product from residual reagents, byproducts, and solvents. If the reaction is performed in an organic solvent like methanol or toluene, it is often removed under reduced pressure using a rotary evaporator. patsnap.comorganic-chemistry.org The resulting residue is then taken up in a suitable extraction solvent, such as diethyl ether or dichloromethane. whiterose.ac.ukwisc.edu The organic layer is typically washed sequentially with aqueous solutions to remove impurities. These washes can include water, dilute acid (e.g., 1N HCl) to remove basic impurities or to protonate the piperidine for extraction into the aqueous phase, and dilute base (e.g., 1N NaOH or saturated sodium bicarbonate) to remove acidic impurities. organic-chemistry.org A final wash with brine is often used to reduce the amount of dissolved water in the organic phase before it is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. organic-chemistry.org After filtration of the drying agent, the solvent is evaporated to yield the crude product.

Purification Strategies: Once the crude product is obtained, further purification is often necessary to achieve the desired level of purity. The most common methods for purifying piperidine derivatives are flash column chromatography and recrystallization.

Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities. organic-chemistry.org The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. A common eluent system for piperidine derivatives is a mixture of hexane and ethyl acetate, often in a gradient to achieve optimal separation. chemrevlett.com

Recrystallization is another powerful purification method, particularly for solid products. The crude material is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, causing it to crystallize out, leaving impurities behind in the solution. chemrevlett.com The pure crystals are then collected by filtration. researchgate.net Solvents commonly used for the recrystallization of piperidine derivatives include ethanol, ethyl acetate, or mixtures such as benzene-petroleum ether and methanol-ethyl acetate. chemrevlett.com For liquid products, distillation under reduced pressure can be an effective purification method.

Table 2: Common Purification Techniques for Piperidine Derivatives

Purification Method Description Typical Solvents/Eluents Reference
Flash Column Chromatography Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. Hexane/Ethyl Acetate, Acetone/Hexane organic-chemistry.orgchemrevlett.com
Recrystallization Purification of solids based on differential solubility in a given solvent at different temperatures. Ethanol, Ethyl Acetate, Benzene (B151609)/Petroleum Ether chemrevlett.comresearchgate.net
Filtration through a Plug A rapid method to remove solid impurities (like catalysts) or polar baseline materials. Diethyl Ether, Dichloromethane organic-chemistry.org
Distillation Purification of liquids based on differences in boiling points, often performed under vacuum. N/A -
Aqueous Work-up/Extraction Separation of product into organic or aqueous layers based on solubility and acid-base properties. Diethyl Ether, Dichloromethane, Water, HCl, NaOH organic-chemistry.orgwhiterose.ac.uk

Advanced Spectroscopic and Structural Elucidation of 3 3,5 Dimethylphenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of 3-(3,5-Dimethylphenyl)piperidine is expected to show characteristic signals for the aromatic protons, the piperidine (B6355638) ring protons, the N-H proton, and the methyl group protons.

The two methyl groups on the phenyl ring are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons, in the upfield aromatic region (around 2.3 ppm). The aromatic protons on the dimethylphenyl ring would appear as distinct signals in the downfield region (typically 6.8-7.2 ppm). The proton at C1' and the two equivalent protons at C3' and C5' would likely appear as singlets due to their substitution pattern.

The protons on the piperidine ring would exhibit more complex splitting patterns due to spin-spin coupling. The proton attached to the same carbon as the phenyl group (C3) would be a multiplet. The axial and equatorial protons on the other carbons of the piperidine ring (C2, C4, C5, C6) would be diastereotopic and thus chemically non-equivalent, leading to complex multiplets. The N-H proton of the piperidine ring would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Piperidine N-H Variable (1.5-3.0) Broad Singlet
Piperidine C2-H, C6-H 2.6-3.2 Multiplet
Piperidine C3-H 2.8-3.5 Multiplet
Piperidine C4-H, C5-H 1.5-2.2 Multiplet
Aromatic C1'-H, C3'-H, C5'-H 6.8-7.0 Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The two methyl carbons are equivalent and would appear as a single signal in the upfield region of the spectrum (around 21 ppm). The carbons of the piperidine ring would resonate in the aliphatic region (typically 25-60 ppm). The aromatic carbons would appear in the downfield region (120-150 ppm). The quaternary carbons of the dimethylphenyl ring (C2' and C4') would generally have weaker intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Piperidine C2, C6 ~50-60
Piperidine C3 ~40-50
Piperidine C4, C5 ~25-35
Aromatic C1' ~140-150
Aromatic C2', C4' ~135-145
Aromatic C3', C5' ~125-135

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine ring, for example, showing correlations between the protons on C2 and C3, C3 and C4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the piperidine and dimethylphenyl rings based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the piperidine ring and the dimethylphenyl group, for instance, by observing a correlation between the C3 proton of the piperidine ring and the quaternary carbon (C2') of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry. For example, NOESY could be used to determine the axial or equatorial orientation of the dimethylphenyl group at the C3 position of the piperidine ring by observing correlations between the protons of the phenyl ring and the axial or equatorial protons on the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aliphatic and aromatic systems, and the C=C bonds of the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Description
N-H Stretch (secondary amine) 3300-3500 Weak to medium, sharp
C-H Stretch (aromatic) 3000-3100 Medium to weak
C-H Stretch (aliphatic) 2850-3000 Strong
C=C Stretch (aromatic) 1450-1600 Medium to weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₃H₁₉N), the molecular weight is 189.30 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 189.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for piperidine derivatives involve the cleavage of bonds adjacent to the nitrogen atom. The loss of the dimethylphenyl group or fragments from the piperidine ring would lead to characteristic fragment ions. For example, cleavage of the C3-C4 bond could lead to a stable iminium ion, which is a common fragmentation pathway for piperidines.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure and Crystal Packing

As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. If such a study were to be conducted on a suitable crystalline sample, it would provide the most definitive structural information in the solid state.

An XRD analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would reveal the chair conformation of the piperidine ring and the orientation of the 3,5-dimethylphenyl substituent (axial or equatorial). Furthermore, XRD analysis would provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group, and how the molecules pack in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 3 3,5 Dimethylphenyl Piperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. For a substituted piperidine (B6355638) like 3-(3,5-Dimethylphenyl)piperidine, the piperidine ring is expected to adopt a chair conformation, as this minimizes steric and torsional strain. The substituents on the ring can exist in either axial or equatorial positions.

In related structures, such as 3,5-dimethyl-2,6-diphenylpiperidine, the piperidine ring has been confirmed to adopt a chair conformation. nih.gov For this compound, the bulkier 3,5-dimethylphenyl group would be expected to preferentially occupy an equatorial position to minimize steric hindrance. DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. bhu.ac.in

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (Note: This data is illustrative and based on general findings for similar structures, not specific to this compound)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.47C-N-C111.5
C-C (piperidine)1.53C-C-N110.0
C-C (aromatic)1.40C-C-C (piperidine)111.0
C-H1.09H-C-H109.5

Vibrational Frequency Analysis and Comparison with Experimental IR Data

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. This calculation predicts the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR data. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as C-H stretching, N-H stretching, C-N bending, and ring vibrations. This comparison helps to validate the accuracy of the computed structure.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This data is hypothetical for this compound)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch355034083400
Aromatic C-H Stretch315030243020
Aliphatic C-H Stretch298028612855
C=C Aromatic Stretch161015461550
C-N Stretch125012001205

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, DFT calculations would reveal that the HOMO is likely localized on the electron-rich dimethylphenyl ring and the piperidine's nitrogen atom, while the LUMO would be distributed over the aromatic ring. In a related compound, 3,5-diethyl-2r,6c-diphenylpiperidin-4-one picrate (B76445), the HOMO was found to be localized on the picrate anion ring, while the LUMO was on the benzene (B151609) ring and nitro group. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Properties (Note: The values are illustrative for a substituted piperidine derivative)

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)5.4

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green and yellow areas denote intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The hydrogen atoms of the piperidine ring and the methyl groups would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. researchgate.net

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery and design. If this compound were to be investigated as a potential therapeutic agent, molecular docking simulations would be employed to understand its binding mode within the active site of its biological target.

The simulation would provide a binding energy score, indicating the affinity of the ligand for the target. It would also detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net For instance, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the dimethylphenyl group could engage in hydrophobic interactions within a corresponding pocket of the active site.

Protein-Ligand Binding Site Characterization

Characterizing the binding site of a protein where a ligand like this compound might interact is a fundamental step in computational drug discovery. This process involves identifying and analyzing the properties of the amino acid residues that form the binding pocket. Computational tools can predict these pockets on a protein's surface and describe their geometric and physicochemical features. nih.govnih.govdigitellinc.com

For a molecule such as this compound, the nature of the binding site is critical. The 3,5-dimethylphenyl group, being hydrophobic, would likely favor a binding pocket with nonpolar amino acid residues. The piperidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. rsc.orgnih.gov Therefore, the ideal binding site would likely feature a combination of hydrophobic and polar regions.

Computational methods like pocket detection algorithms and solvent mapping simulations are employed to identify and characterize these potential binding sites. nih.gov These methods analyze the protein's three-dimensional structure to locate cavities and assess their potential to bind small molecules. The characterization often includes calculating the volume, surface area, and hydrophobicity of the pocket.

To illustrate the types of interactions that could be important for this compound, a hypothetical analysis of its binding to a target protein is presented below. This table outlines the key amino acid residues in a putative binding site and their potential interactions with the ligand.

Table 1: Hypothetical Protein-Ligand Interactions for this compound

Amino Acid Residue Interaction Type Moiety of Ligand Involved
Leucine 85 Hydrophobic 3,5-Dimethylphenyl group
Valine 103 Hydrophobic 3,5-Dimethylphenyl group
Phenylalanine 257 π-π Stacking Phenyl ring
Serine 128 Hydrogen Bond Piperidine Nitrogen

This type of detailed characterization helps in understanding the specific molecular interactions that stabilize the protein-ligand complex, which is crucial for designing more potent and selective molecules.

Prediction of Binding Modes and Affinities

Once a potential binding site is identified, the next step is to predict how this compound will orient itself within that site (its binding mode) and how strongly it will bind (its binding affinity). Molecular docking is a primary computational technique used for this purpose. nih.govelifesciences.orgnih.gov Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. nih.gov

The predicted binding mode reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are formed between the ligand and the protein. For this compound, a plausible binding mode would involve the dimethylphenyl group fitting into a hydrophobic pocket, while the piperidine nitrogen forms a hydrogen bond with a suitable donor or acceptor in the protein.

The binding affinity is often expressed as a binding energy or an inhibition constant (Ki). Lower binding energies indicate stronger binding. The accuracy of these predictions depends heavily on the quality of the protein structure and the sophistication of the scoring function used. elifesciences.org

Below is a hypothetical data table showing the predicted binding affinities of this compound and its analogs to a target protein, as might be determined by molecular docking studies.

Table 2: Predicted Binding Affinities of this compound and Analogs

Compound Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki, nM)
This compound -8.5 150
3-(Phenyl)piperidine -7.2 800
3-(3,5-Dichlorophenyl)piperidine -9.1 85

These predictions can help prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govescholarship.org MD simulations track the movements of atoms in the protein-ligand complex over time, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their interaction. nih.govnih.gov

For this compound, MD simulations can reveal how the piperidine ring and the dimethylphenyl group move within the binding site. The piperidine ring can exist in different conformations, such as chair and boat forms, and the orientation of the dimethylphenyl group can also change. researchgate.net These simulations can show which conformations are most stable when bound to the protein.

MD simulations are also used to assess the stability of the binding mode predicted by docking. By running a simulation for several nanoseconds or even microseconds, researchers can observe whether the ligand remains in its initial pose or if it shifts to a different, more stable position. The interactions observed over the course of the simulation, such as the persistence of hydrogen bonds, provide a measure of binding stability.

The following table presents hypothetical results from an MD simulation, quantifying the stability of key interactions between this compound and its target protein.

Table 3: Analysis of a 100 ns Molecular Dynamics Simulation

Interaction Occupancy (%) Average Distance (Å)
Hydrogen bond with Serine 128 85.2 2.9 ± 0.4
Hydrophobic contacts with Leucine 85 95.7 N/A

The high occupancy of the hydrogen bond and hydrophobic contacts would suggest a stable binding interaction. This level of detailed analysis is invaluable for understanding the dynamic nature of protein-ligand binding and for refining the design of new molecules with improved binding characteristics.

Structure Activity Relationship Sar Studies on 3 3,5 Dimethylphenyl Piperidine Analogs

Influence of Substituent Position on the Phenyl Ring (e.g., 2,5- vs. 3,5-dimethylphenyl)

The positioning of substituents on the phenyl ring of 3-phenylpiperidine (B1330008) analogs significantly impacts their biological activity. Studies have shown that the arrangement of methyl groups, for instance, can drastically alter a compound's affinity and selectivity for its target. The comparison between 2,5-dimethylphenyl and 3,5-dimethylphenyl analogs reveals the sensitivity of receptor binding pockets to the steric and electronic properties dictated by substituent placement.

Furthermore, studies on other phenyl-containing scaffolds have consistently shown that the position of substituents on the aryl ring is a critical determinant of biological activity. researchgate.netrsc.org For instance, research on Schiff bases highlighted that meta- and para-methyl substituted derivatives exhibited greater antimicrobial activity compared to their ortho-substituted counterparts. researchgate.net This underscores the general principle that the spatial arrangement of functional groups on an aromatic ring is a key factor in molecular recognition by biological systems.

Effects of Methyl Group Substitution Pattern on Biological Activity

The pattern of methyl group substitution on the phenyl ring of 3-phenylpiperidine analogs is a crucial determinant of their biological activity, influencing both potency and selectivity. The number and location of methyl groups can fine-tune the molecule's interaction with its biological target.

The presence of methyl groups can affect activity through several mechanisms: nih.gov

Steric Effects: Methyl groups occupy space and can either promote a favorable binding conformation or cause steric clashes that hinder binding.

Electronic Effects: As electron-donating groups, methyl substituents can alter the electron density of the phenyl ring, which may influence interactions with the receptor. nih.gov

Hydrophobicity: The addition of methyl groups increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. nih.gov

In a study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it was found that analogs with both a 3- and 4-methyl substituent were more potent opioid receptor antagonists than those lacking one or both of these methyl groups. nih.gov This highlights the additive or synergistic effect of multiple methyl substitutions.

The following table summarizes the general trends observed with methyl group substitution:

Interactive Data Table: Effect of Methyl Group Substitution on Biological Activity
Substitution PatternGeneral Effect on ActivityPotential Reasons
UnsubstitutedGenerally lower affinity/potency compared to substituted analogs. acs.orgLack of favorable steric and electronic interactions.
MonomethylatedVariable effects depending on the position of the methyl group. acs.orgPositional isomers can have different steric and electronic profiles.
Dimethylated (e.g., 3,5-)Often leads to high affinity and selectivity for specific receptors. acs.orgOptimal combination of steric bulk and electronic properties for receptor binding.

Impact of Piperidine (B6355638) Ring Substitutions on Ligand-Target Interactions

Modifications to the piperidine ring of 3-(3,5-dimethylphenyl)piperidine analogs play a pivotal role in modulating their interaction with biological targets. These substitutions can influence the molecule's conformation, basicity, and steric profile, thereby affecting its binding affinity and functional activity.

The substituent on the piperidine nitrogen is a key determinant of pharmacological activity. A wide range of N-substituents have been explored, from simple alkyl groups to more complex moieties.

N-Alkyl Substitution: Studies on various phenylpiperidine scaffolds have shown that the nature of the N-alkyl group can significantly impact potency and selectivity. For instance, in a series of opioid receptor antagonists, N-phenylpropyl analogues were found to be more potent than their N-methyl counterparts. nih.gov The length and nature of the alkyl chain can influence how the molecule orients itself within the receptor's binding pocket.

N-Acyl and N-Carboxamide Substitution: The introduction of an amide or carboxamide group at the nitrogen position can also have profound effects. For example, in the development of forkhead box M1 (FOXM1) inhibitors, N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were investigated, highlighting the importance of the amide linkage for activity. mdpi.com Similarly, the synthesis of 4-phenyl-4-anilidopiperidines, where an anilido group is attached to the piperidine, led to potent opioid analgesics. nih.gov These groups can introduce additional hydrogen bonding opportunities and alter the electronic properties of the piperidine nitrogen.

The following table provides examples of how different N-substituents can affect the activity of phenylpiperidine derivatives:

Interactive Data Table: Effects of N-Substitution on Phenylpiperidine Analogs
N-SubstituentObserved Effect on ActivityExample Scaffold/Target
N-MethylCan confer antagonist properties at opioid receptors. nih.govtrans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines
N-n-PropylHigh affinity for dopamine (B1211576) D4 receptors. acs.org Increased potency at opioid receptors compared to N-methyl. nih.gov3-phenylpiperidines, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines
N-PhenylpropionamidoHigh analgesic potency. nih.gov4-phenyl-4-anilidopiperidines

The stereochemistry of the piperidine ring is a critical factor in determining the biological activity of 3-phenylpiperidine analogs. The spatial arrangement of substituents on the chiral centers of the piperidine ring can lead to significant differences in binding affinity and efficacy between stereoisomers.

The synthesis of enantiomerically enriched 3-substituted piperidines is an area of active research, as it allows for the evaluation of individual enantiomers and their specific interactions with biological targets. acs.org For example, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been instrumental in the synthesis of antipsychotic drugs like Preclamol. nih.gov

Studies on restrained analogs of fentanyl, which contains a piperidine core, have shown that the cis isomer can be significantly more active than the trans isomer. nih.gov This highlights how the relative orientation of substituents on the piperidine ring can influence its ability to adopt the active conformation required for receptor binding. Furthermore, the stereoselective synthesis of azepane derivatives through piperidine ring expansion underscores the importance of controlling stereochemistry to achieve desired biological outcomes. rsc.org

Role of Bridging Linkers and Additional Heterocyclic Systems in Activity Modulation

The introduction of bridging linkers and additional heterocyclic systems into the 3-phenylpiperidine scaffold can significantly modulate biological activity. These modifications can alter the molecule's conformational flexibility, introduce new points of interaction with the target, and change its physicochemical properties.

Bridging Linkers: The length and nature of a linker between the phenylpiperidine core and another part of the molecule can be crucial for activity. For instance, in a series of MAO-B inhibitors, the optimal length of the linker between a piperidine ring and a benzodioxazole (B13963649) ring was found to be 2-5 carbons. nih.gov Research on allosteric modulators of the MOP receptor showed that compounds with longer, branched aliphatic linkers (three or four carbons) exhibited more profound activity than those with shorter linkers. mdpi.com

Additional Heterocyclic Systems: The incorporation of other heterocyclic rings can lead to novel compounds with enhanced or altered pharmacological profiles. The replacement of the phenyl ring with various heteroaryl substituents in 4-anilidopiperidines resulted in a new class of potent analgesics. nih.gov One such compound, containing a pyrazole (B372694) and a thiazole (B1198619) ring, showed high analgesic potency and a favorable safety profile. nih.gov Similarly, the introduction of an isoxazole (B147169) group in another series of compounds was explored to improve activity. dndi.org These heterocyclic systems can introduce new hydrogen bonding donors and acceptors, and their unique electronic properties can influence ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is invaluable in drug discovery for predicting the activity of new analogs and for understanding the key physicochemical properties that govern their potency.

In the context of 3-phenylpiperidine derivatives, QSAR studies can help to quantify the effects of various structural modifications. iupac.org These models typically use a set of molecular descriptors that encode information about the compounds' steric, electronic, and hydrophobic properties. youtube.com

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the 3D structure of the molecules. sioc-journal.cn A 3D-QSAR model was successfully used to study phenylpyrrole fungicides, demonstrating good predictive ability. sioc-journal.cn Such models can generate contour maps that visualize the regions around the molecule where steric bulk or certain electronic properties are favorable or unfavorable for activity, thus guiding the design of more potent compounds.

Descriptor-Based QSAR: Other QSAR models rely on a variety of calculated molecular descriptors. For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified descriptors related to polarizability, electronegativity, and surface area as being positively correlated with activity. nih.gov These models, often built using multiple linear regression or machine learning algorithms, can provide insights into the general properties required for biological activity. nih.gov

By applying QSAR approaches to this compound analogs, researchers can develop predictive models that accelerate the optimization of lead compounds and provide a deeper understanding of the structure-activity landscape.

Mechanistic Insights into Biological Interactions of 3 3,5 Dimethylphenyl Piperidine Derivatives

Receptor Binding Profiles and Selectivity

The interaction of 3-(3,5-Dimethylphenyl)piperidine derivatives with neuronal receptors is a critical aspect of their pharmacological profile. This section will focus on their selectivity for dopamine (B1211576) receptor subtypes, their agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1), and their interaction with the serotonin (B10506) transporter.

Dopamine Receptor Subtype Selectivity (e.g., D1, D2, D3, D4)

Derivatives of this compound have been investigated for their affinity and selectivity towards dopamine receptor subtypes. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.com These receptors play a crucial role in various physiological processes, including motor control, motivation, and cognition. mdpi.com

Research has shown that specific structural modifications to the this compound scaffold can lead to compounds with high affinity and selectivity for the D4 receptor subtype over the D2 and D3 subtypes. nih.gov For instance, a study on novel piperidine (B6355638) antagonists revealed that while all synthesized compounds exhibited higher affinity for the D4 receptor compared to D2 and D3, there was considerable variation in their pKi values and selectivity ratios. nih.gov The affinity for the D4 receptor is influenced by the length of the linker chain connecting the piperidine core to other parts of the molecule. nih.gov

The selectivity for the D4 receptor is a noteworthy characteristic, as this receptor is implicated in various neurological and psychiatric conditions. The ability to target the D4 receptor with high selectivity could offer a more targeted therapeutic approach with potentially fewer side effects associated with non-selective dopamine receptor modulation.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Mechanism of Action

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising target for the treatment of psychotic disorders, offering a mechanism of action distinct from the direct antagonism of D2 dopamine receptors. nih.gov TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.org It is expressed in brain regions that are crucial for the regulation of monoamine systems, such as the ventral tegmental area and the substantia nigra. mdpi.com

The development of TAAR1 agonists from the this compound class represents a significant step towards novel therapeutic strategies for conditions associated with dopaminergic dysfunction. nih.gov

Serotonin Transporter Interaction

The serotonin transporter (5-HTT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. nih.govnih.gov It is a primary target for many antidepressant medications. While the primary focus of research on this compound derivatives has been on dopamine and TAAR1 receptors, their potential interaction with the serotonin transporter is an area of interest.

The modulation of the serotonin system is a known effect of some TAAR1 agonists, which have shown antidepressant-like properties in animal models. frontiersin.org Although direct binding data for this compound itself at the serotonin transporter is not extensively detailed in the provided context, the functional interplay between TAAR1 and the serotonin system suggests a potential indirect influence. frontiersin.org Further investigation is warranted to fully characterize the direct interaction, if any, of this compound derivatives with the serotonin transporter.

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are compounds that block the action of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). t3db.camdpi.com Inhibition of these enzymes increases the levels of acetylcholine in the brain, a strategy used in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

A compound structurally related to the core theme, 3,5-dimethylphenyl methylcarbamate, has been identified as a cholinesterase inhibitor. t3db.ca Carbamates like this one function by carbamoylating the active site of cholinesterases, a process that is reversible. t3db.ca While specific IC50 values for this compound are not provided, the inhibitory potential of structurally similar compounds highlights a possible area of biological activity for this chemical class. The dual inhibition of both AChE and BChE is considered a valuable therapeutic strategy for Alzheimer's disease. nih.govnih.gov

CompoundTarget EnzymeInhibitory ActivityReference
3,5-Dimethylphenyl methylcarbamateAcetylcholinesterase (AChE)Inhibitor t3db.ca
3,5-Dimethylphenyl methylcarbamateButyrylcholinesterase (BChE)Inhibitor (inferred) t3db.camdpi.com

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes. nih.govnih.gov Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic target for inflammatory conditions. nih.gov

While direct studies on the lipoxygenase inhibitory activity of this compound were not found in the provided search results, the investigation of such activity is a relevant area of inquiry for compounds with potential anti-inflammatory effects. The inhibition of LOX enzymes by various chemical entities is an active area of research for the development of new anti-inflammatory drugs. nih.gov

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA, making them validated targets for antibacterial agents. researchgate.netnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes, both crucial processes for bacterial DNA replication, transcription, and cell division. researchgate.netnih.gov The inhibition of these enzymes disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov

The piperidine scaffold is a component of various compounds designed to inhibit these enzymes. While research on this compound itself is specific, the broader class of piperidine derivatives has been investigated for this activity. For instance, piperazine (B1678402) derivatives have been developed as a new class of antibiotics that inhibit both bacterial gyrase and topoisomerase IV. google.com These inhibitors may act at the ATPase sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov The development of resistance to existing drugs like fluoroquinolones, which target the DNA cleavage-rejoining function of these enzymes, has spurred research into inhibitors with alternative mechanisms, such as those targeting the ATPase domain or allosteric sites. nih.govnih.gov

Studies on different heterocyclic scaffolds linked to piperidine moieties show varied inhibitory profiles. For example, replacing an imidazole (B134444) group with an indole (B1671886) in a 4-benzoyl-1-carbonylthiosemicarbazide structure significantly increased its inhibitory activity against topoisomerase IV, with the IC₅₀ value dropping from 90 μM to 14 μM. researchgate.net This highlights the modular nature of these inhibitors, where the core scaffold can be modified to enhance potency against specific topoisomerase enzymes.

Table 1: Inhibition of Bacterial Topoisomerases by Various Compounds

Compound Class/Name Target Enzyme IC₅₀ Reference
4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide Topoisomerase IV 90 μM researchgate.net

Photosynthetic Electron Transport (PET) Inhibition

The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many herbicides. These compounds disrupt the flow of electrons within the photosystems of plants and photosynthetic bacteria, leading to a halt in energy production and eventual cell death. One of the classic examples of a PET inhibitor is 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), which blocks the electron flow from photosystem II. nih.gov While the specific activity of this compound on PET is not extensively documented in the provided context, the study of related phenyl-containing structures like DCMU provides a basis for understanding how such compounds could potentially interfere with photosynthetic processes. nih.gov

Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme found in various mammalian tissues that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). lookchem.comresearchgate.net Inhibition of sEH increases the levels of beneficial EETs, making sEH a therapeutic target for managing hypertension and inflammation. researchgate.netnih.gov

The piperidine ring is a key structural feature in many potent sEH inhibitors. Research has led to the discovery of 3,3-disubstituted piperidine-derived ureas as highly potent and selective sEH inhibitors. nih.gov Further optimization of piperidine-based compounds has yielded non-urea inhibitors with sub-nanomolar potency against human sEH and good stability, highlighting the versatility of this scaffold. researchgate.net For example, a class of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was identified as potent sEH inhibitors, where the triazine heterocycle was found to be crucial for high potency. lookchem.com

Table 2: Potency of Piperidine Derivatives as sEH Inhibitors

Compound Class Target Potency Reference
3,3-Disubstituted piperidine-derived trisubstituted urea Soluble Epoxide Hydrolase (sEH) High potency and selectivity nih.gov
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives Soluble Epoxide Hydrolase (sEH) High potency lookchem.com

Antimicrobial Activity Investigations (e.g., against Escherichia coli, Pseudomonas aeruginosa)

Derivatives of piperidine have been synthesized and evaluated for their antimicrobial activity against a range of pathogenic bacteria, including Gram-negative species like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

Studies on 3,5-diamino-piperidine derivatives, which act as aminoglycoside mimetics to inhibit bacterial protein synthesis, have demonstrated activity against P. aeruginosa. nih.gov In another study, piperidine-substituted halogenobenzene derivatives showed growth inhibition against several bacterial strains, including E. coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov The antimicrobial spectrum can be broad, with some compounds also showing activity against Gram-positive bacteria such as Staphylococcus aureus. nih.govmdpi.com For instance, certain triazolo[4,3-a]pyrazine derivatives containing a piperidine moiety exhibited MIC values against E. coli between 16 and 32 µg/mL, which is comparable to the positive control, ampicillin. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Piperidine Derivatives against Various Bacteria

Compound Series Bacterial Strain MIC (µg/mL) Reference
Piperidine substituted halogenobenzenes Escherichia coli ATCC 11230 32-512 nih.gov
Piperidine substituted halogenobenzenes Yersinia enterocolitica ATCC 1501 32-512 nih.gov
Piperidine substituted halogenobenzenes Staphylococcus aureus ATCC 25923 32-512 nih.gov
Triazolo[4,3-a]pyrazine derivatives Escherichia coli 16-256 mdpi.com

Target Identification and Validation Using Chemical Probes

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. Chemical probes, often derived from the compound of interest, are used to elucidate these targets and validate their role in the observed biological effect. Techniques such as fragment-based lead generation (FBLG) using nuclear magnetic resonance (NMR) screening have been successfully employed to identify compounds that bind to the ATP pocket of DNA gyrase. nih.gov This approach starts with low-molecular-weight fragments and builds them into more potent inhibitors, with X-ray crystallography providing structural insights to guide the optimization process. nih.gov

High-throughput screening of large compound libraries is another powerful method for target identification. For example, potent 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified from screening an encoded library. lookchem.com Once a lead compound is identified, its mode of action can be validated. For DNA gyrase inhibitors, this can be achieved by isolating spontaneous resistant mutants and sequencing the gyrB gene to find mutations in the presumed binding region, confirming that the compound's antibacterial effect is due to inhibition of the target enzyme. nih.gov

Chemical Transformations and Derivatization of 3 3,5 Dimethylphenyl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the steric and electronic properties of the molecule.

N-Alkylation: This process involves the introduction of an alkyl group onto the piperidine nitrogen. Common methods for N-alkylation of piperidines include reacting the piperidine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another approach involves reductive amination, which utilizes a carbonyl compound. google.com The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide array of substituents, from simple methyl groups to more complex chains. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been synthesized to explore their potential as opioid receptor antagonists. nih.gov

N-Acylation: This reaction introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperidine with an acyl chloride or an anhydride. For example, N-acyl-N-phenyl ureas of various substituted piperidines have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. nih.gov The resulting N-acyl derivatives often exhibit different biological activities and metabolic stabilities compared to their N-alkyl counterparts.

Transformation Reagents and Conditions Product Type Reference
N-AlkylationAlkyl halide, K2CO3, DMFN-Alkylpiperidine researchgate.net
N-AlkylationCarbonyl compound (reductive amination)N-Alkylpiperidine google.com
N-AcylationAcyl chloride or anhydrideN-Acylpiperidine nih.gov

Modifications of the Phenyl Ring (e.g., Halogenation, Alkoxylation)

The 3,5-dimethylphenyl group offers positions for electrophilic aromatic substitution, allowing for further diversification of the core structure.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the phenyl ring can significantly alter the electronic properties and lipophilicity of the molecule. While specific examples for 3-(3,5-dimethylphenyl)piperidine are not detailed in the provided results, general methods for halogenating phenyl rings are well-established in organic synthesis and can be applied to this scaffold.

Alkoxylation: The introduction of alkoxy groups (e.g., methoxy) can influence the molecule's hydrogen bonding capacity and solubility. The primary structure-activity relationship studies of some 3,5-dimethylpyrazole (B48361) derivatives have suggested that introducing a methoxy (B1213986) group at the para-position of a phenyl ring can enhance inhibitory activity against certain enzymes. nih.gov Although this is not a direct modification of this compound itself, it highlights the potential impact of such modifications on biological activity.

Modification Potential Reagents Effect on Properties Reference
HalogenationHalogenating agents (e.g., NCS, NBS)Alters electronic properties and lipophilicityN/A
AlkoxylationAlkylating agent, baseInfluences hydrogen bonding and solubility nih.gov

Introduction of Additional Heterocyclic Scaffolds (e.g., Pyrazine (B50134), Pyrazole (B372694), Quinoline, Oxadiazole)

A key strategy in medicinal chemistry is to append additional heterocyclic rings to a core scaffold to explore new chemical space and potential biological interactions.

Pyrazine: Pyrazine rings can be synthesized through various methods, including the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net While a direct synthesis from this compound is not explicitly described, the piperidine moiety could be linked to a pre-formed pyrazine ring or a pyrazine ring could be constructed from a functionalized derivative of the parent compound.

Pyrazole: Pyrazole derivatives can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. jocpr.comchim.itjocpr.com For example, 3,5-dimethylpyrazole can be synthesized from acetylacetone (B45752) and hydrazine. youtube.com A series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety have been synthesized and evaluated as potential PDE4 inhibitors. nih.govresearchgate.net

Quinoline: Quinoline scaffolds are present in many antimalarial drugs. nih.gov They can be coupled with piperidine moieties through reactions like addition-elimination or reductive amination. nih.gov For instance, 2-(3,5-Dimethylphenyl)quinoline is a known compound. bldpharm.com The synthesis of quinoline-piperidine conjugates has been explored for their antiplasmodium potential. nih.gov

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in medicinal chemistry. tandfonline.com These rings can be synthesized from carbohydrazides, which can be derived from the corresponding esters. tandfonline.com For example, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol has been synthesized and used as a precursor for a series of derivatives. tandfonline.com The Mannich reaction has also been employed to link piperidine derivatives to a 1,3,4-oxadiazole-2(3H)-thione core. nih.gov

Heterocycle General Synthetic Approach Example/Application Reference
PyrazineCondensation of 1,2-dicarbonyls and 1,2-diaminesFlavor and fragrance applications researchgate.net
PyrazoleCondensation of 1,3-dicarbonyls and hydrazinesPotential PDE4 inhibitors nih.govresearchgate.net
QuinolineCoupling with piperidine via addition-elimination or reductive aminationAntimalarial agents nih.gov
OxadiazoleCyclization of carbohydrazidesPotential Alzheimer's disease drug candidates tandfonline.com

Synthesis of Spirocyclic Piperidine Derivatives

Spirocyclic piperidines, where one of the piperidine carbons is part of a second ring system, are structurally complex and have gained interest as pharmacophore templates. nih.gov The synthesis of spirocyclic piperidines can be achieved through various methods, including radical hydroarylation. nih.gov This involves the formation of an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization. nih.gov While a specific synthesis starting from this compound is not detailed, the general principles can be applied to appropriately functionalized derivatives.

Synthetic Strategy Key Features Reference
Radical HydroarylationFormation of aryl radical, regioselective cyclization nih.gov

Regioselective and Chemoselective Transformations

Achieving regioselectivity and chemoselectivity in the functionalization of complex molecules like this compound is crucial for synthesizing specific target compounds.

Regioselectivity: In the context of modifying the phenyl ring, the directing effects of the existing methyl groups and the piperidine substituent would influence the position of incoming electrophiles. For functionalization of the piperidine ring itself, the choice of catalyst and protecting groups on the nitrogen can control the site of C-H functionalization (e.g., at the C2, C3, or C4 positions). nih.govresearchgate.net

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both a secondary amine (the piperidine nitrogen) and other reactive sites, reaction conditions can be chosen to selectively target the amine for N-alkylation or N-acylation without affecting other parts of the molecule.

The ability to control these selective transformations is fundamental to the efficient synthesis of complex derivatives of this compound for various scientific investigations.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Another avenue for exploration is the use of pyridine (B92270) ring-opening and ring-closing strategies via Zincke imine intermediates. acs.org This approach allows for the convergent synthesis of N-(hetero)arylpiperidines from a wide range of substituted pyridines and anilines, offering a flexible platform for creating diverse libraries of derivatives. acs.org Furthermore, the development of one-pot syntheses and the use of greener solvents and catalysts would significantly enhance the sustainability of producing this compound and its analogs. ajchem-a.com The application of high-throughput experimentation could also accelerate the optimization of reaction conditions for these novel synthetic routes. acs.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to investigate the properties and interactions of 3-(3,5-dimethylphenyl)piperidine at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound with various biological targets. nih.govrsc.orgresearchgate.net For instance, computational studies on other piperidine-based compounds have successfully elucidated their interactions with the sigma-1 receptor, revealing key amino acid residues involved in binding. nih.govrsc.org Similar in-silico studies could identify potential protein targets for this compound and guide the design of more potent and selective ligands.

Quantitative structure-activity relationship (QSAR) studies can also be instrumental in predicting the biological activity of novel derivatives. nih.gov By developing a QSAR model based on a library of this compound analogs, it would be possible to identify the structural features that are crucial for a desired biological effect. researchgate.netnih.gov This predictive capability would streamline the drug discovery process by prioritizing the synthesis of the most promising compounds.

Exploration of Undiscovered Biological Targets and Pathways

The phenylpiperidine scaffold is known to interact with a range of biological targets, including opioid receptors and the sigma-1 receptor. nih.govresearchgate.net However, the full biological profile of this compound is yet to be determined. A comprehensive screening campaign against a broad panel of receptors, enzymes, and ion channels could uncover novel biological activities. Given the structural similarities to known psychoactive compounds, exploring its effects on various central nervous system targets would be a logical starting point.

Furthermore, investigating its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease, could open up new therapeutic avenues. ajchem-a.com The piperidine (B6355638) moiety is a common feature in a variety of bioactive natural products and synthetic drugs with diverse applications, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com Therefore, a systematic evaluation of this compound in various disease models is warranted.

Design of Dual-Targeting or Multivalent Ligands Based on the this compound Scaffold

Many complex diseases involve the dysregulation of multiple signaling pathways, making dual-target or multivalent ligands an attractive therapeutic strategy. nih.gov The this compound scaffold could serve as a foundation for the development of such ligands. By incorporating pharmacophoric elements of ligands for two different targets into a single molecule, it may be possible to achieve a synergistic therapeutic effect. nih.gov

For example, by fusing the this compound core with a moiety known to interact with another relevant target, a dual-action ligand could be created. Generative deep learning models have shown promise in the de novo design of multi-target ligands and could be employed to design novel molecules based on this scaffold. nih.gov The successful development of dual SIK2/SIK3 inhibitors containing a piperidine moiety highlights the potential of this approach. acs.org

Investigation of Conformational Dynamics and Their Role in Biological Recognition

Understanding the conformational dynamics is crucial, as the bioactive conformation may not be the most populated one in solution. unifi.it The binding of a ligand to its receptor can involve a conformational selection process or an induced-fit mechanism. unifi.it By studying how the conformational preferences of this compound and its derivatives correlate with their biological activity, a more rational approach to drug design can be achieved.

Application in Materials Science and Supramolecular Chemistry (Non-Biological)

Beyond its potential biological applications, the this compound scaffold could also find use in materials science and supramolecular chemistry. Nitrogen-containing heterocycles are versatile building blocks for the creation of functional materials. openmedicinalchemistryjournal.commsesupplies.comnumberanalytics.com For instance, they can act as ligands in coordination chemistry, binding to metal centers to form complexes with interesting catalytic or photophysical properties. numberanalytics.com

The ability of nitrogen heterocycles to participate in hydrogen bonding and other non-covalent interactions makes them suitable components for the construction of supramolecular assemblies. researchgate.net These organized structures have potential applications in areas such as sensing, catalysis, and the development of self-healing materials. researchgate.net The this compound molecule could be functionalized to enable its incorporation into polymers, potentially leading to new materials with unique properties. openmedicinalchemistryjournal.commsesupplies.com The use of N-heterocyclic carbenes, which share structural similarities, in the functionalization of metal surfaces further suggests potential applications in surface chemistry. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.